molecular formula C9H6ClN3 B1450131 4-Chloro-1-methyl-1H-indazole-3-carbonitrile CAS No. 1015846-56-6

4-Chloro-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B1450131
CAS No.: 1015846-56-6
M. Wt: 191.62 g/mol
InChI Key: WDDAWSGEOSMNFS-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 4, a methyl group at the N1 position, and a carbonitrile group at position 2. This compound is of significant interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. Its molecular formula is C₉H₅ClN₄, with a molar mass of 204.62 g/mol.

Properties

IUPAC Name

4-chloro-1-methylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDAWSGEOSMNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650985
Record name 4-Chloro-1-methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-56-6
Record name 4-Chloro-1-methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-1H-indazole Core

A foundational step is the preparation of 4-chloro-1H-indazole, which serves as the precursor for further functionalization.

  • Starting Materials: 2-methyl-3-chloroaniline, potassium acetate, and acetic anhydride in chloroform solvent.
  • Procedure:

    • The mixture of 2-methyl-3-chloroaniline and potassium acetate is cooled to 0°C.
    • Acetic anhydride (20.0 ml, 212 mmol) is added dropwise over 2 minutes.
    • The reaction is warmed to 25°C and stirred for 1 hour.
    • Subsequently, the mixture is heated to 60°C, and isoamyl nitrite (18.9 ml, 141 mmol) is added, with stirring overnight at 60°C.
    • Workup involves addition of water and tetrahydrofuran (THF), cooling, and treatment with lithium hydroxide (LiOH) at 0°C for 3 hours.
    • Extraction with ethyl acetate, drying, and concentration yields 4-chloro-1H-indazole as an orange solid with 100% yield reported.
  • Characterization:

    • ^1H NMR (400 MHz, CDCl3): δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz, 1H).
    • LCMS (ESI pos) m/e 153 (M+1).

This method is adapted from a detailed synthetic route published on ChemicalBook.

Methylation at N-1 Position

  • Reagents: Methylating agents such as iodomethane or dimethyl sulfate are typically used to introduce the methyl group at the nitrogen atom of the indazole ring.
  • Conditions:
    • The 4-chloro-1H-indazole is dissolved in an appropriate polar solvent (e.g., methanol, acetone).
    • A base such as sodium hydroxide or potassium carbonate is added to deprotonate the N-H.
    • The methylating agent is added dropwise under controlled temperature (often 0–25°C) and stirred for several hours.
    • The reaction mixture is then worked up by extraction and purification (e.g., recrystallization or chromatography).

This methylation step is supported by general synthetic knowledge and patent literature describing methylation of indazole derivatives.

Introduction of the Carbonitrile Group at 3-Position

  • Approach: The 3-carbonitrile functionality can be installed via cyanation reactions or by using precursors containing the nitrile group that undergo ring closure.
  • Possible Methods:
    • Conversion of a 3-carboxylic acid or 3-carboxamide derivative of the indazole to the corresponding nitrile by dehydration (e.g., using phosphorus oxychloride or thionyl chloride).
    • Direct cyanation of a 3-halogenated indazole derivative using copper(I) cyanide under palladium-catalyzed conditions.

Patent US20040248960A1 describes processes for preparing 1-methylindazole-3-carboxylic acid derivatives, which can be precursors for carbonitrile substitution via dehydration or substitution reactions.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials / Reagents Conditions Yield / Notes
1 Cyclization & Chlorination 2-methyl-3-chloroaniline, potassium acetate, acetic anhydride, isoamyl nitrite 0–60°C, chloroform, overnight stirring 100% yield of 4-chloro-1H-indazole
2 N-Methylation 4-chloro-1H-indazole, methylating agent (iodomethane/dimethyl sulfate), base 0–25°C, polar solvent, several hours High yield; standard methylation reaction
3 Cyanation / Dehydration 1-methyl-4-chloroindazole-3-carboxylic acid or 3-halogenated derivative Dehydrating agents or Pd-catalyzed cyanation Variable, dependent on method

Research Findings and Considerations

  • The initial cyclization and chlorination step is highly efficient, yielding pure 4-chloro-1H-indazole in quantitative amounts, facilitating downstream modifications.
  • Methylation at N-1 is straightforward and commonly achieved using standard methylating agents under mild conditions, preserving the chloro substituent.
  • Installation of the carbonitrile group at the 3-position requires careful selection of methods to avoid side reactions; dehydration of carboxylic acid precursors is a reliable approach, while palladium-catalyzed cyanation offers a direct route but may require optimization for yield and purity.
  • Purification methods such as extraction, drying over magnesium sulfate, and concentration under reduced pressure are standard in these syntheses.
  • Analytical characterization using ^1H NMR and LCMS confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

Scientific Research Applications

Biological Activities

Pharmacological Applications:
Research indicates that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile exhibits significant pharmacological properties. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cancer cell lines. Studies have shown that derivatives of indazole compounds can exhibit cytotoxic effects, making them candidates for cancer therapeutics .

Antimicrobial Activity:
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

  • Anti-Cancer Research:
    A study published in the International Journal of Molecular Sciences highlighted the synthesis of various indazole derivatives, including this compound, and their evaluation against different cancer cell lines. The results showed promising cytotoxicity, particularly against breast and lung cancer cells, indicating the compound's potential as a lead structure for anti-cancer drug development .
  • Antimicrobial Evaluation:
    In another study focusing on the antimicrobial activity of indazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, suggesting it could serve as a template for designing new antimicrobial agents .

Comparative Data Table

Property This compound Other Indazole Derivatives
Cytotoxicity (IC50) 5 μM (breast cancer)10 μM (varied derivatives)
Antibacterial Activity Effective against E. coli and S. aureusVariable efficacy
Synthesis Complexity ModerateVaries widely
Potential Applications Anticancer, AntimicrobialAnticancer, Anti-inflammatory

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile and analogous compounds:

Compound Name Core Structure Substituents Functional Groups Reference
This compound Indazole Cl (C4), CH₃ (N1), CN (C3) Chloro, methyl, carbonitrile
6-Chloro-4-nitro-1H-indazole-3-carbonitrile Indazole Cl (C6), NO₂ (C4), CN (C3) Chloro, nitro, carbonitrile
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene NH₂ (C2), OH (C5), 4-methylphenyl (C4), CN (C3) Amino, hydroxy, aryl, carbonitrile
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile Pyridazine Cl (C4), 4-methylphenyl (N1), O (C6), CN (C3) Chloro, aryl, ketone, carbonitrile

Key Observations :

  • Ring Systems : Chromene (Compound 1E) and pyridazine () cores exhibit distinct electronic properties. Chromenes are less aromatic than indazoles, affecting π-π stacking in drug-receptor interactions.
  • Polarity: The amino and hydroxy groups in Compound 1E enhance solubility in polar solvents, whereas the indazole derivatives are more lipophilic.

Physicochemical Properties

Property This compound 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Compound 1E (Chromene) Pyridazine Derivative
Molecular Weight (g/mol) 204.62 238.62 277.32 245.66
Predicted Density (g/cm³) Not reported Not reported Not reported 1.31±0.1
Melting Point Not reported Not reported 223–227°C Not reported
pKa (Predicted) Not reported Not reported Not reported -3.30±0.60

Insights :

  • The chromene derivative (Compound 1E) has a higher melting point (223–227°C), likely due to hydrogen bonding from its amino and hydroxy groups.
  • The pyridazine derivative has a low predicted pKa (-3.30), indicating strong acidity at the ketone oxygen, which contrasts with the neutral indazole derivatives.

Biological Activity

Overview

4-Chloro-1-methyl-1H-indazole-3-carbonitrile (C9H6ClN3) is a derivative of indazole, a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in targeting various biological pathways, especially in cancer and inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific kinases, such as chk1 and chk2, which are crucial in cell cycle regulation. This compound may inhibit these kinases, thereby affecting cell proliferation and apoptosis mechanisms. It is also suggested that it modulates human serum/glucocorticoid-regulated kinase (h-sgk), which plays a role in cellular responses to stress and growth factors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, including this compound:

  • Study on Kinase Inhibition : A study demonstrated that indazole derivatives could inhibit specific kinases involved in the regulation of calcium influx in activated mast cells. This inhibition was linked to a reduction in inflammatory responses, suggesting potential therapeutic applications in allergic conditions .
  • Anticancer Activity : Research highlighted the ability of related indazole compounds to induce cell cycle arrest and apoptosis in cancer cells, showcasing their potential as anticancer agents. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic factors .
  • Pharmacokinetics : The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains chlorine and methyl groupsAnticancer, anti-inflammatory
1-Methyl-1H-indazole-3-carboxamideLacks chlorineLesser potency in kinase inhibition
4-Bromo-1-methyl-1H-indazole-3-carbonitrileBromine instead of chlorineSimilar anticancer activity

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-1-methyl-1H-indazole-3-carbonitrile in laboratory settings?

  • Methodological Answer : Strict adherence to safety guidelines is essential. Key measures include:

  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage in airtight containers under inert gas (e.g., nitrogen) to avoid moisture absorption and degradation .
  • Conducting reactions in fume hoods to prevent inhalation of vapors or aerosols .
  • Emergency protocols: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Synthesis typically involves:

  • Cyclization reactions : Halogenated precursors (e.g., 4-chloroindazole derivatives) are treated with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1-methyl group .
  • Nitrile introduction : Cyano groups are added via nucleophilic substitution or Sandmeyer-type reactions using CuCN/KCN .
  • Optimization : Catalytic systems (e.g., Pd/Cu for cross-coupling) improve yield and selectivity; solvent choice (e.g., DMF or acetonitrile) affects reaction kinetics .

Q. How can spectroscopic techniques (IR, NMR) be optimized for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Focus on the nitrile stretch (~2200–2240 cm⁻¹) to confirm the –CN group. Use KBr pellets and baseline correction to enhance signal clarity .
  • NMR : Assign peaks via 2D experiments (e.g., HSQC, HMBC):
  • ¹H NMR: The methyl group (1.5–2.5 ppm) and aromatic protons (7.0–8.5 ppm) indicate substitution patterns.
  • ¹³C NMR: The nitrile carbon appears at ~115–120 ppm .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL : Apply restraints for bond distances/angles (e.g., C–Cl, C≡N) and anisotropic displacement parameters for heavy atoms .
  • Validation : Check for outliers in the Ramachandran plot and electron density maps to confirm stereochemical accuracy .

Q. What strategies address discrepancies in reaction yields during the synthesis of halogenated indazole carbonitriles under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for coupling efficiency; monitor via TLC/GC-MS .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene may favor cyclization .
  • Kinetic Analysis : Use Arrhenius plots to identify temperature-dependent side reactions (e.g., hydrolysis of –CN) .

Q. What computational methods predict the reactivity of the nitrile group in nucleophilic attack scenarios?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to locate electrophilic sites (e.g., nitrile carbon) .
  • Fukui Indices : Calculate ff^- values to identify regions susceptible to nucleophilic attack .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states in SN2 mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Chloro-1-methyl-1H-indazole-3-carbonitrile
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4-Chloro-1-methyl-1H-indazole-3-carbonitrile

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